1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

Description

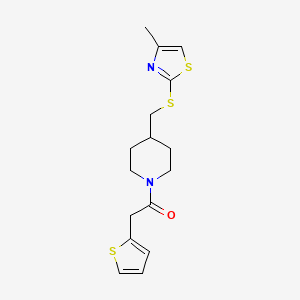

1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a structurally complex molecule featuring:

- A piperidine ring substituted with a thioether-linked 4-methylthiazol-2-yl group.

- A thiophen-2-yl moiety attached to an ethanone core.

Properties

IUPAC Name |

1-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2OS3/c1-12-10-21-16(17-12)22-11-13-4-6-18(7-5-13)15(19)9-14-3-2-8-20-14/h2-3,8,10,13H,4-7,9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVHKYOPNSJFJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

- Thiazole Ring : This heterocyclic structure is known for its biological activity, particularly in antimicrobial and anticancer applications.

- Piperidine Moiety : Provides structural stability and enhances the binding affinity to biological targets.

- Thiophene Group : Contributes to the compound's chemical reactivity and potential pharmacological effects.

The molecular formula is with a molecular weight of approximately 296.45 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and engage in π-π interactions, which are crucial for binding to biological targets. These interactions can modulate enzyme activity or receptor function, leading to diverse biological effects .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . The inhibition of biofilm formation further underscores its potential as an antimicrobial agent.

Anticancer Potential

The thiazole derivatives, including those related to this compound, have been investigated for their anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell proliferation and survival .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several steps:

- Formation of the Thiazole Ring : Achieved through the reaction of thioamide with an α-haloketone under basic conditions.

- Piperidine Attachment : Nucleophilic substitution reactions introduce the piperidine moiety.

- Thiophene Coupling : The final product is formed by coupling with thiophene derivatives.

Study on Antimicrobial Efficacy

In a comparative study, various thiazole derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that compounds structurally similar to this compound exhibited potent activity against multiple bacterial strains, highlighting the importance of thiazole in enhancing bioactivity .

Anticancer Activity Evaluation

Another study focused on evaluating the anticancer properties of thiazole-containing compounds. The results showed that these compounds could effectively inhibit tumor growth in vitro and in vivo models by inducing cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Piperazine Scaffolds

Antiproliferative Ethanone Derivatives ()

Compounds such as 7e (1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone) and 7f (trifluoromethyl-substituted analogue) share the ethanone core and piperazine ring but differ in substituents:

- Key differences : Replacement of the thiophen-2-yl group with tetrazole-thio moieties and sulfonylphenyl groups.

- Impact on properties : Sulfonyl groups enhance polarity and melting points (e.g., 7f: 165–167°C) compared to the target compound’s thioether linkage, which may increase lipophilicity .

Thiophen-2-yl Methanone Derivatives ()

- Compound 21 (thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone): Shares the thiophen-2-yl group but uses a piperazine scaffold and lacks the thiazole-thio substituent.

- Impact on activity : The trifluoromethyl group in Compound 21 may enhance metabolic stability, while the target compound’s thiazole-thio group could improve binding affinity to sulfur-rich enzyme pockets .

Thiazole-Containing Analogues ()

CDK9 Inhibitors ()

Compounds like 12l (2-(4-(4-acetylpiperazin-1-yl)phenylamino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile) feature a 4-methylthiazol-2-yl group but are integrated into pyrimidine-based CDK9 inhibitors.

- Key similarity : The 4-methylthiazole moiety, which in 12l contributes to high purity (98%) and inhibitory activity.

- Key difference: The target compound’s ethanone-thiophene core may offer distinct pharmacokinetic profiles compared to pyrimidine-based structures .

Complex Thiazole Derivatives ()

The compound 1-[4-[4-[5-methyl-3-[3-(propan-2-ylamino)phenyl]-1,2-oxazol-4-yl]-1,3-thiazol-2-yl]piperidin-1-yl]-2-thiophen-2-yl-ethanone shares the thiophen-2-yl ethanone and piperidine scaffold but includes additional oxazole and thiazole rings.

- Impact on activity : Increased structural complexity may enhance target selectivity but reduce solubility compared to the simpler thiazole-thio substituent in the target compound .

Table 1: Key Properties of Selected Analogues

Key Observations:

- Thiophene vs. Tetrazole : Thiophen-2-yl groups (target compound, Compound 21) may enhance π-π stacking in hydrophobic binding pockets, whereas tetrazole-thio groups (7e, 7f) could improve hydrogen bonding .

- Thiazole Substitution : The 4-methylthiazole group in the target compound and 12l is associated with high thermal stability (melting points >200°C in 12l) and bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.